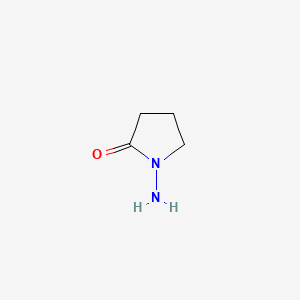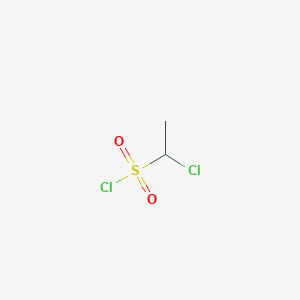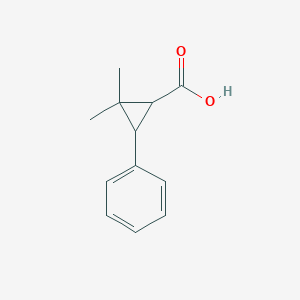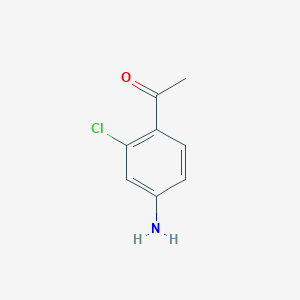
1-(4-Amino-2-chlorophenyl)ethanone
Descripción general
Descripción
1-(4-Amino-2-chlorophenyl)ethanone, also known as 2-Amino-4-chlorophenylacetone, is a synthetic organic compound with a molecular formula of C8H8ClNO. It is a white crystalline solid with a melting point of 118-122°C. It is soluble in water and ethanol, and slightly soluble in chloroform and acetone. It is used as a starting material in the synthesis of various compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Aplicaciones Científicas De Investigación
Quorum Sensing Inhibitor
“1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . Quorum sensing (QS) is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.
Antivirulence Agent
This compound has the potential to become an antivirulence agent to tackle Pseudomonas aeruginosa infection . Antivirulence therapy is a new strategy that aims to disarm pathogenic bacteria instead of killing them, thus providing a solution to the problem of bacterial resistance to antibiotics.
Biofilm Disruption
The compound has been found to inhibit the formation of biofilms by Pseudomonas aeruginosa . Biofilms are bacterial colonies that block the entry of antibiotics into cells. By disrupting the formation of biofilms, the compound could potentially enhance the effectiveness of antibiotic treatments.
Oxidative Stress Inducer
The compound has been found to enhance oxidative stress in Pseudomonas aeruginosa . Oxidative stress can lead to cell damage and death, which could potentially be used as a strategy to combat bacterial infections.
Metabolic Disruptor
The compound has been found to disturb the metabolism of Pseudomonas aeruginosa . By disrupting the bacteria’s metabolism, the compound could potentially inhibit its growth and proliferation.
Gene Expression Modulator
The compound has been found to suppress the expressions of QS-related genes in Pseudomonas aeruginosa . By modulating gene expression, the compound could potentially disrupt the bacteria’s ability to coordinate and regulate various cellular processes.
Propiedades
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)ethanone | |
CAS RN |
72531-23-8 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

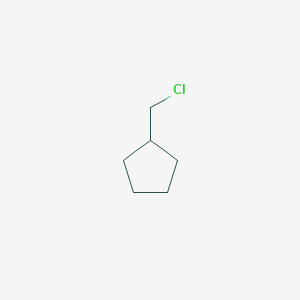
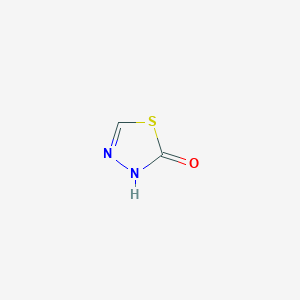
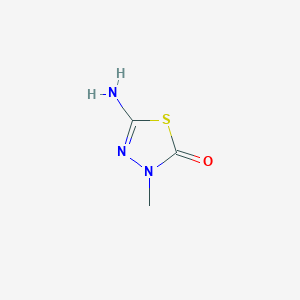
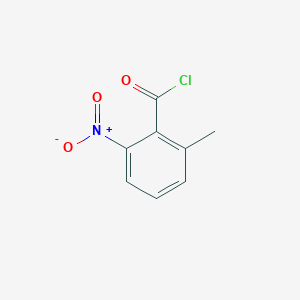

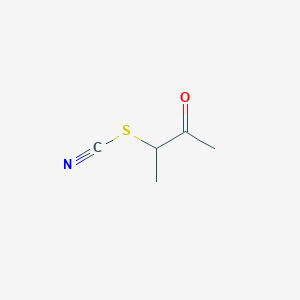
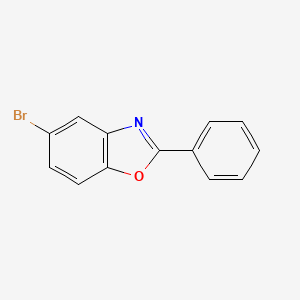
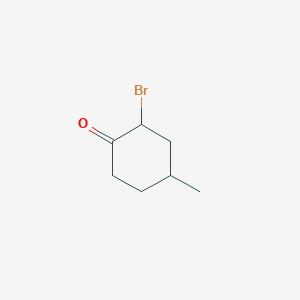
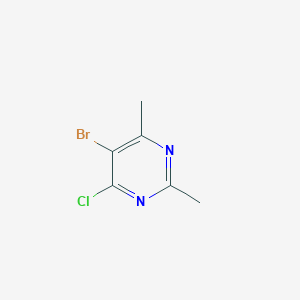
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

